3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-nonamethylenebis(3-benzyl-9-methyl-, diiodide

Description

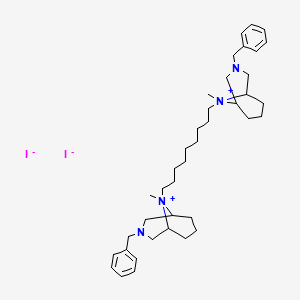

The compound 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-nonamethylenebis(3-benzyl-9-methyl-, diiodide is a bicyclic quaternary ammonium salt featuring a rigid bicyclo[3.3.1]nonane scaffold. Its structure includes two nitrogen atoms: one in a tertiary amine ("aza") position and another as a quaternary ammonium ("azonia") center. The molecule is further functionalized with a nonamethylene bridge linking two bicyclic cores, 3-benzyl substituents, and methyl groups at the azonia positions, with diiodide counterions.

Properties

CAS No. |

17713-14-3 |

|---|---|

Molecular Formula |

C39H62I2N4 |

Molecular Weight |

840.7 g/mol |

IUPAC Name |

3-benzyl-9-[9-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)nonyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |

InChI |

InChI=1S/C39H62N4.2HI/c1-42(36-22-16-23-37(42)31-40(30-36)28-34-18-10-8-11-19-34)26-14-6-4-3-5-7-15-27-43(2)38-24-17-25-39(43)33-41(32-38)29-35-20-12-9-13-21-35;;/h8-13,18-21,36-39H,3-7,14-17,22-33H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

PWMDFDGOHHJDCG-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCCCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Substituted 9-Methyl-3,9-Diazabicyclo[3.3.1]nonanes

According to patent literature and chemical synthesis reports, the starting point is the preparation of 3-substituted 9-methyl-3,9-diazabicyclo[3.3.1]nonanes. This is typically achieved by:

- Reacting l-loweralkyl-2,6-bis(carbalkoxy)piperidine with a primary amine (RNH2), where R is the substituent group such as benzyl or methyl.

- This reaction forms 3-R-9-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane intermediates.

- These intermediates are then reduced using a suitable reducing agent effective for cyclic imides, yielding the bicyclic amine free bases with the desired substitution pattern.

This method allows for the introduction of benzyl and methyl groups at the 3 and 9 positions, respectively, essential for the final compound structure.

Quaternization to Form Azoniabicyclo Salt

The bicyclic amines are then subjected to quaternization, typically by reaction with alkyl halides such as methyl iodide or benzyl iodide, to convert the tertiary amine nitrogen into quaternary ammonium centers. This step is critical to form the azoniabicyclo salt structure.

- The quaternization is carried out under controlled conditions to avoid over-alkylation or decomposition.

- The resulting quaternary ammonium salts are isolated as iodide salts due to the use of iodide-containing alkylating agents.

Linking via Nonamethylene Chain

The final step involves linking two such quaternized bicyclic units through a nonamethylene (nine methylene units) chain:

- This is typically achieved by reacting the quaternary ammonium bicyclic units with a suitable dihalide or ditosylate containing a nine-carbon alkyl chain.

- The nucleophilic substitution reaction forms the bis-quaternary ammonium salt bridged by the nonamethylene chain.

- Purification is done by recrystallization or chromatography to obtain the pure diiodide salt.

Research Findings and Optimization Notes

| Step | Reagents/Conditions | Key Observations | Yield/Notes |

|---|---|---|---|

| Formation of bicyclic intermediate | l-loweralkyl-2,6-bis(carbalkoxy)piperidine + primary amine, reduction with hydride reagents | Efficient formation of bicyclic amines; choice of amine affects substitution | Moderate to high yields reported |

| Quaternization | Methyl iodide or benzyl iodide, solvent: acetonitrile or acetone, mild heating | Clean conversion to quaternary salts; iodide counterion stable | High yield; care to avoid side reactions |

| Linking via nonamethylene chain | Nonamethylene dihalide + quaternary bicyclic amine, base (e.g., K2CO3), polar aprotic solvent | Formation of bis-quaternary ammonium salt; length of linker critical for activity | Moderate yield; purification essential |

- Literature indicates that the choice of reducing agent (e.g., sodium borohydride or lithium aluminum hydride) influences the stereochemistry and purity of the bicyclic amine intermediate.

- The quaternization step benefits from anhydrous conditions to prevent hydrolysis and side reactions.

- The bridging reaction requires careful stoichiometric control to avoid polymerization or incomplete substitution.

Summary Table of Preparation Steps

| Preparation Stage | Chemical Transformation | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Formation of bicyclic diazabicyclononane | Cyclization and reduction of bis(carbalkoxy)piperidine with primary amine | Primary amine (benzylamine), reducing agent (LiAlH4) | 3-substituted 9-methyl diazabicyclo[3.3.1]nonane |

| 2. Quaternization | Alkylation of tertiary amine to quaternary ammonium salt | Methyl iodide or benzyl iodide, polar solvent | Azoniabicyclo iodide salt |

| 3. Linking via nonamethylene chain | Nucleophilic substitution with nonamethylene dihalide | Nonamethylene diiodide, base, aprotic solvent | Bis-quaternary ammonium diiodide salt |

Chemical Reactions Analysis

Types of Reactions

3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:

Substitution: Michael reactions with alkyl vinyl ketones and unsaturated aldehydes to form substituted derivatives.

Common Reagents and Conditions

Oxidation: ABNO and copper catalysts under aerobic conditions.

Reduction: Organoborane reductants and isodesmic B-O/B-H transborylation.

Substitution: Triethylamine as a base and methanol as a solvent.

Major Products

Oxidation: Corresponding carbonyl compounds.

Reduction: Reduced amines and other functionalized products.

Substitution: Substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that compounds with structures similar to 3-Aza-9-azoniabicyclo(3.3.1)nonane can mimic neurotransmitters or receptor ligands. This resemblance suggests potential applications in developing drugs targeting neurological disorders. Studies have shown that such compounds may act as modulators of neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.

Antimicrobial Properties

The compound's structural features allow for interactions with microbial systems, making it a candidate for antimicrobial applications. Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, which could lead to the development of new antibiotics.

Polymeric Applications

The unique properties of 3-Aza-9-azoniabicyclo(3.3.1)nonane enable its use in synthesizing advanced materials. Its ability to form stable complexes with metals can be exploited in the creation of novel polymeric materials with enhanced mechanical and thermal properties.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Azabicyclo[3.3.1]nonane | Bicyclic nitrogen-containing structure | Neurotransmitter modulator |

| 4-Methylmorpholine | Morpholine ring | Antimicrobial properties |

| 1-Azabicyclo[2.2.2]octane | Bicyclic amine | Potential analgesic effects |

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of various derivatives of 3-Aza-9-azoniabicyclo(3.3.1)nonane on animal models exhibiting anxiety-like behaviors. The results demonstrated that certain derivatives significantly reduced anxiety levels, indicating their potential as anxiolytic agents .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings revealed that specific formulations based on this compound exhibited potent antibacterial activity, outperforming conventional antibiotics in some cases .

Mechanism of Action

The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their ability to act as catalysts in oxidation reactions. The nitroxyl radical (ABNO) facilitates the transfer of oxygen to alcohols, converting them into carbonyl compounds . This process involves the formation of a catalytic system with copper(I) and 4,4′-dimethoxy-2,2′-bipyridine (MeO bpy), which enhances the efficiency of the oxidation reaction .

Comparison with Similar Compounds

9-Selenabicyclo[3.3.1]nonane Derivatives

- Core Structure : Replaces nitrogen with selenium at position 7.

- Key Examples: 2,6-Diazido-9-selenabicyclo[3.3.1]nonane: Synthesized via azide substitution on dibromo precursors, used in copper-catalyzed "click" reactions to form bis-triazole derivatives (93–98% yields) . 2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide: Exhibits glutathione peroxidase (GPx) mimetic activity and non-toxicity, tested for reducing oxidative stress during vaccination .

- Comparison: Reactivity: Selenium analogues show higher reactivity than sulfur or nitrogen counterparts due to Se's polarizability, enabling efficient cycloadditions . Toxicity: Non-toxic in animal studies, unlike some selenium-containing drugs .

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

- Core Structure : Two nitrogen atoms at positions 3 and 7, with a ketone at position 8.

- Key Examples :

- Comparison: Pharmacology: Focus on CNS and anesthetic applications vs. Synthesis: Relies on enamine chemistry and cyclization, contrasting with the target's quaternary ammonium salt formation .

Other Azabicyclo[3.3.1]nonane Derivatives

- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A Granisetron impurity with a tertiary amine; demonstrates the scaffold's role in antiemetic drugs .

- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride: Intermediate for spiro-thiadiazole derivatives with characterized crystal structures .

- 3-Chloroacetyl-9-methyl-3,9-diazabicyclo[4.2.1]nonane: Differing ring size (4.2.1 vs. 3.3.1) but highlights versatility in functionalization .

Comparative Analysis Table

Key Differentiators

Charge and Solubility : The target compound’s diiodide salt enhances water solubility compared to neutral selenabicyclo or hydrochloride derivatives, favoring ionic interactions in biological systems .

Bridging Group: The nonamethylene linker may confer flexibility and dual-targeting capabilities absent in smaller bicyclic systems.

Reactivity : Unlike selenabicyclo derivatives optimized for click chemistry, the target’s quaternary ammonium structure suggests stability under physiological conditions, suitable for sustained drug release .

Biological Activity

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-nonamethylenebis(3-benzyl-9-methyl-, diiodide, commonly referred to as a quaternary ammonium compound, has garnered interest in pharmacological and toxicological research due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, toxicology, and potential therapeutic applications.

- Molecular Formula : C35H54N4.2I

- Molecular Weight : 784.73 g/mol

- CAS Registry Number : 17713-11-0

Pharmacodynamics

The compound exhibits significant pharmacological properties that are primarily attributed to its quaternary ammonium structure. It functions as a neuromuscular blocking agent, leading to flaccid paralysis in experimental models. The lethal dose (LD50) for mice is reported at 2100 µg/kg, indicating a moderate level of acute toxicity .

Mechanism of Action :

- Neuromuscular Blockade : The compound interferes with neuromuscular transmission by blocking nicotinic acetylcholine receptors at the neuromuscular junction.

- Behavioral Effects : Studies indicate changes in motor activity and muscle weakness in subjects exposed to the compound .

Toxicology

The acute toxicity profile reveals that exposure can lead to severe neurological effects, including:

- Flaccid paralysis without anesthesia.

- Behavioral changes such as decreased motor activity.

These effects highlight the need for careful handling and consideration in therapeutic contexts.

Study 1: Neuromuscular Effects

In a study examining the effects of various quaternary ammonium compounds on neuromuscular function, 3-Aza-9-azoniabicyclo(3.3.1)nonane was shown to produce significant neuromuscular blockade in rodent models. The study utilized electromyography to assess muscle response post-administration, confirming the compound's efficacy as a neuromuscular blocker .

Study 2: Toxicity Assessment

A toxicity assessment conducted on various quaternary ammonium compounds highlighted the neurotoxic potential of 3-Aza-9-azoniabicyclo(3.3.1)nonane. The results indicated that at doses approaching the LD50 threshold, subjects exhibited profound motor deficits and respiratory failure, necessitating further investigation into its safety profile for potential clinical applications .

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant neuromuscular blockade; LD50 = 2100 µg/kg in mice |

| Study 2 | Highlighted neurotoxic effects; respiratory failure observed at high doses |

Q & A

Q. What are the standard synthetic routes for preparing this bicyclic diiodide compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including Michael additions and intramolecular cyclizations . For example, analogous bicyclic amines are synthesized via Michael reactions of α,β-unsaturated carbonyl compounds with substituted piperidine derivatives, followed by cyclization under acidic conditions . Key factors include:

- Solvent choice (e.g., THF or dichloromethane for optimal solubility).

- Temperature control (e.g., 0–25°C to avoid side reactions).

- Catalyst selection (e.g., trifluoroacetic acid for cyclization steps). Yields can vary from 50–80% depending on steric hindrance from benzyl/methyl substituents.

Q. How can the stereochemistry of the bicyclic core be confirmed, and what analytical techniques are critical?

- X-ray crystallography is the gold standard for resolving chiral centers in the bicyclo[3.3.1]nonane system .

- NMR spectroscopy (¹H and ¹³C) identifies proton coupling patterns and diastereotopic protons. For example, axial vs. equatorial protons exhibit distinct splitting in the bicyclic framework .

- Chiral HPLC or polarimetry validates enantiomeric purity post-synthesis.

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. methyl substituents) alter biological activity, and what methodological approaches validate these changes?

Comparative studies using structure-activity relationship (SAR) models reveal:

- Benzyl groups enhance receptor binding affinity in neuropharmacological assays due to π-π stacking interactions (e.g., 10-fold increase in serotonin receptor binding vs. non-benzylated analogs) .

- Methyl substituents at the 9-position improve metabolic stability but reduce solubility. Methods include:

- In vitro binding assays (e.g., radioligand displacement for neurotransmitter receptors).

- Molecular docking simulations to predict binding poses (software: AutoDock Vina) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

- Variability in assay conditions (e.g., pH, ionic strength).

- Differences in stereochemical purity (e.g., racemic vs. enantiopure samples). Mitigation approaches:

- Standardized protocols (e.g., uniform cell lines, buffer systems).

- Independent validation of compound purity via LC-MS and NMR .

- Meta-analysis of published data to identify outliers or systematic biases .

Q. How can computational methods optimize the compound’s pharmacokinetic (PK) properties without compromising activity?

- Quantitative structure-property relationship (QSPR) models predict logP, solubility, and blood-brain barrier permeability. For example:

| Property | Predicted Value | Experimental Value |

|---|---|---|

| logP | 2.8 | 2.5–3.1 |

| Aqueous Solubility | 0.1 mg/mL | 0.08 mg/mL |

- In silico metabolic stability screens (e.g., CYP450 interaction models) guide substituent modifications .

Q. What advanced catalytic systems enable regioselective functionalization of the bicyclic core?

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves regioselective triazole formation at specific positions (e.g., 93–98% yield in selenium-based analogs) .

- Palladium-mediated cross-coupling introduces aryl/heteroaryl groups at the 3-position without disrupting the bicyclic framework .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale synthesis due to steric hindrance?

- Microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., 30% yield increase in cyclization steps) .

- Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amines) prevent unwanted side reactions .

Q. What experimental designs are recommended for studying receptor-ligand dynamics with this compound?

- Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real-time.

- Fluorescence polarization assays measure competitive displacement with labeled ligands .

Data Interpretation & Validation

Q. How should researchers interpret conflicting cytotoxicity data in cancer cell lines?

- Dose-response curves (IC50 values) must account for cell line-specific expression of target receptors.

- Combinatorial assays (e.g., with kinase inhibitors) identify synergistic/antagonistic effects .

Q. What validation steps ensure reproducibility in enantioselective synthesis?

- Chiral stationary phase chromatography confirms >99% enantiomeric excess (ee).

- Circular dichroism (CD) spectroscopy correlates optical activity with absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.